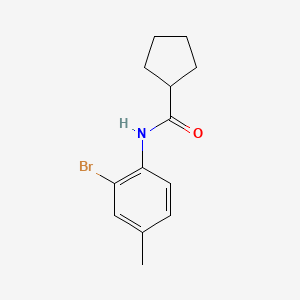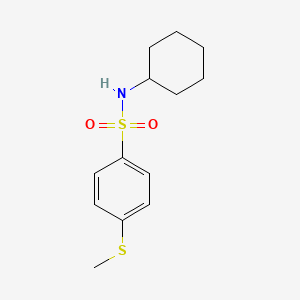
ethyl 4-chloro-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate is a chemical compound with the molecular formula C16H17ClN2O3. It is commonly used in scientific research for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of ethyl 4-chloro-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
Ethyl 4-chloro-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells by activating various signaling pathways. Additionally, it has been shown to inhibit the growth of various bacterial strains by disrupting their cell membrane and inhibiting their metabolic processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 4-chloro-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate in lab experiments is its potent therapeutic potential. It has been shown to have anti-inflammatory, anticancer, and antimicrobial properties, making it a versatile compound for various research applications. However, one limitation of using this compound is its potential toxicity. It is important to use the compound in appropriate concentrations and to conduct toxicity studies to ensure its safety.
Orientations Futures
There are several future directions for research on ethyl 4-chloro-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate. One area of research could be to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another area of research could be to develop more potent analogs of the compound with improved therapeutic potential. Additionally, the compound could be tested in animal models to evaluate its efficacy and safety in vivo.
Méthodes De Synthèse
Ethyl 4-chloro-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate can be synthesized using a reaction between 4-chloro-2-methylquinoline-3-carboxylic acid, ethyl acetoacetate, and acetic anhydride. The reaction is catalyzed by p-toluenesulfonic acid and is carried out under reflux conditions. The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
Ethyl 4-chloro-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anticancer, and antimicrobial properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been tested against various bacterial strains and has shown potent antibacterial activity.
Propriétés
IUPAC Name |
ethyl 4-chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-4-22-17(21)12-6-8-15-14(9-12)16(18)13(11(3)19-15)7-5-10(2)20/h6,8-9H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYKIJOFDOXRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C(N=C2C=C1)C)CCC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-3-(3-oxo-butyl)-quinoline-6-carboxylic acid ethyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5801735.png)
![7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801751.png)

![6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5801768.png)


![ethyl 4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5801791.png)
![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl propionate](/img/structure/B5801797.png)



![N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5801816.png)
